molecular formula C15H17NO4 B5517451 2-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)acetamide

Cat. No.: B5517451
M. Wt: 275.30 g/mol
InChI Key: LOZCLZQFIQAZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.11575802 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization
Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This method was applied to a formal synthesis of a naturally occurring Erythrina alkaloid, demonstrating the compound's role in complex chemical synthesis processes (Chikaoka et al., 2003).

Anticancer Drug Synthesis
A study by G. Sharma et al. (2018) on the synthesis, structure, and molecular docking analysis of an anticancer drug, involving N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlights the relevance of structural analogs of 2-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)acetamide in developing therapeutic agents with potential anticancer properties (Sharma et al., 2018).

Environmental and Material Science Applications

Enzymatic Modification for Antioxidant Synthesis
O. E. Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol for synthesizing dimers with higher antioxidant capacity. This study underscores the potential of enzymatic modification in enhancing the antioxidant properties of phenolic compounds, which may extend to derivatives of this compound (Adelakun et al., 2012).

Photoinitiators for Polymerization

POSS Nano-photoinitiator for Hybrid Networks
Gonul S. Batibay et al. (2020) described the use of a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for the preparation of PMMA hybrid networks in an air atmosphere. This research illustrates how derivatives of this compound could be pivotal in developing advanced materials with improved thermal stability and robustness (Batibay et al., 2020).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-13-6-5-11(8-14(13)19-2)9-15(17)16-10-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZCLZQFIQAZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.